molecular formula C15H25NO3 B12789501 Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester CAS No. 102584-93-0

Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester

Cat. No.: B12789501
CAS No.: 102584-93-0
M. Wt: 267.36 g/mol
InChI Key: RCNMKPMLOOLTGJ-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that includes a piperidyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-methyl-2-(1-propynyl)pentanoic acid with 1-methyl-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-hydroxy-3-methyl-2-(1-propynyl)-, 1-methyl-4-piperidyl ester
  • 2-Hydroxy-3-methyl-2-(1-propynyl)valeric acid 1-methyl-4-piperidyl ester

Uniqueness

This compound is unique due to its specific ester group and the presence of a piperidyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

102584-93-0

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-butan-2-yl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C15H25NO3/c1-5-9-15(18,12(3)6-2)14(17)19-13-7-10-16(4)11-8-13/h12-13,18H,6-8,10-11H2,1-4H3

InChI Key

RCNMKPMLOOLTGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#CC)(C(=O)OC1CCN(CC1)C)O

Origin of Product

United States

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